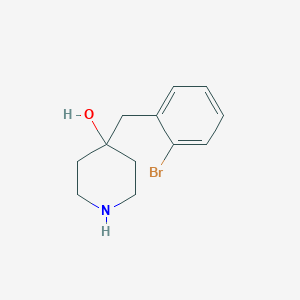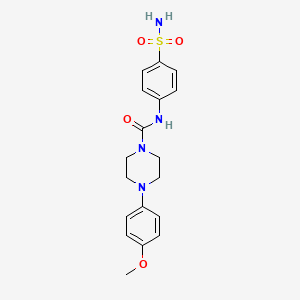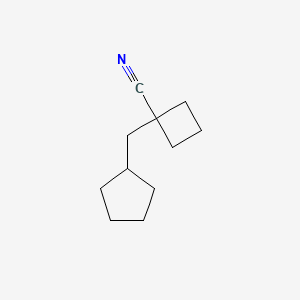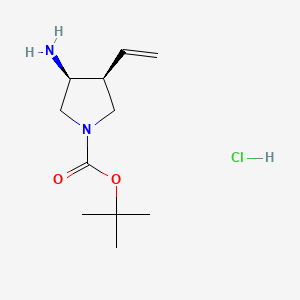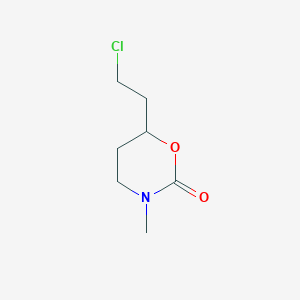
Sodium5-hydroxy-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-hydroxy-3-methylpentanoate is an organic compound with a molecular formula of C6H11NaO3 It is a sodium salt derivative of 5-hydroxy-3-methylpentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-hydroxy-3-methylpentanoate typically involves the neutralization of 5-hydroxy-3-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt.
Industrial Production Methods
On an industrial scale, the production of sodium 5-hydroxy-3-methylpentanoate can be achieved through a continuous process involving the controlled addition of sodium hydroxide to a solution of 5-hydroxy-3-methylpentanoic acid. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 5-hydroxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 5-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-hydroxy-2-methylpentanoate
- Sodium 5-hydroxy-4-methylpentanoate
- Sodium 5-hydroxy-3-ethylpentanoate
Uniqueness
Sodium 5-hydroxy-3-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H11NaO3 |
|---|---|
Molekulargewicht |
154.14 g/mol |
IUPAC-Name |
sodium;5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-5(2-3-7)4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
KXDQMWNYADNMRK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


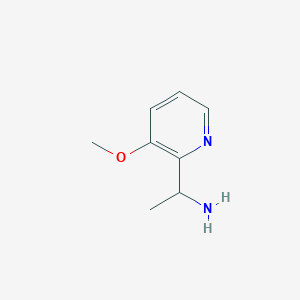
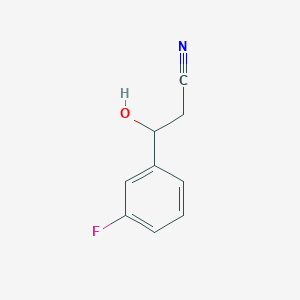
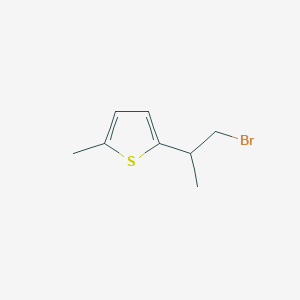

![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
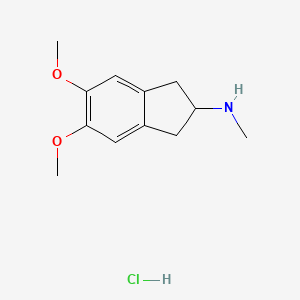
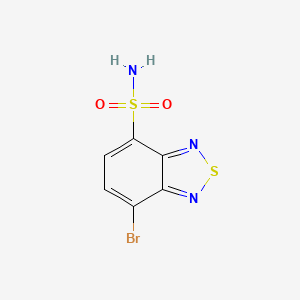
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
